1-Hydroxyisoquinoline

Descripción general

Descripción

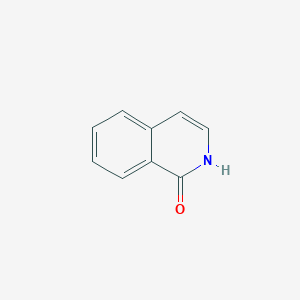

2H-Isoquinolin-1-ona es un compuesto heterocíclico que presenta un átomo de nitrógeno dentro de un anillo de seis miembros fusionado a un anillo de benceno. Este compuesto es de gran interés debido a su amplia gama de aplicaciones en síntesis orgánica, química medicinal y ciencia de los materiales.

Rutas sintéticas y condiciones de reacción:

Funcionalización intramolecular directa C–H/N–H: Este método implica el uso del reactivo de yodo hipervalente PIDA para sintetizar isoxazolidinas fusionadas a isoquinolin-1-onas a partir de amidas disponibles en condiciones libres de metales.

Reacción en tándem de arinos y oxazoles: Un método libre de metales de transición donde los arinos reaccionan con oxazoles 4,5-disustituidos a través de una reacción en tándem de Diels–Alder, deshidrogenación, aromatización y tautomerización para producir 4-amino isoquinolin-1-onas.

Métodos de producción industrial:

- La producción industrial de 2H-Isoquinolin-1-ona generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente, optimizados para rendimiento y pureza.

Tipos de reacciones:

Oxidación: 2H-Isoquinolin-1-ona puede someterse a reacciones de oxidación para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir 2H-Isoquinolin-1-ona en sus formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones apropiadas.

Productos principales:

- Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, lo que lleva a una amplia gama de derivados con diferentes grupos funcionales.

Mecanismo De Acción

El mecanismo de acción de 2H-Isoquinolin-1-ona implica su interacción con objetivos moleculares y vías específicas:

Objetivos moleculares: El compuesto puede unirse a enzimas, receptores y otras proteínas, modulando su actividad.

Vías involucradas: Puede influir en varias vías bioquímicas, incluida la transducción de señales, la expresión génica y los procesos metabólicos.

Compuestos similares:

Isoquinolina: Un compuesto estructuralmente relacionado con un átomo de nitrógeno en el anillo, pero que carece del grupo carbonilo.

Quinolina: Otro compuesto relacionado con un átomo de nitrógeno en una posición diferente dentro del sistema de anillos.

Singularidad:

Análisis Bioquímico

Cellular Effects

They can quench free radicals, which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that isoquinoline and its derivatives are benzopyridines, composed of a benzene ring fused to a pyridine ring . This structure may influence its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Aplicaciones Científicas De Investigación

2H-Isoquinolin-1-ona tiene un amplio espectro de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la construcción de moléculas complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la modulación de receptores.

Medicina: Se investiga su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.

Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de tintes y pigmentos.

Comparación Con Compuestos Similares

Isoquinoline: A structurally related compound with a nitrogen atom in the ring but lacking the carbonyl group.

Quinoline: Another related compound with a nitrogen atom in a different position within the ring system.

Uniqueness:

Actividad Biológica

1-Hydroxyisoquinoline (1-HIQ) is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 1-HIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Melting Point | 212-216 °C |

| Boiling Point | 406.3 °C |

| Density | 1.3 g/cm³ |

| CAS Number | 491-30-5 |

Mechanisms of Biological Activity

1-HIQ exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that 1-HIQ possesses significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa. It has been reported to have a minimum inhibitory concentration (MIC) of 64.0 μg/mL against this bacterium, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Research indicates that 1-HIQ can inhibit the growth of cancer cells. For instance, it has demonstrated anti-gastric cancer activity with IC₅₀ values of 5.1 μM for MGC-803 cells and 7.6 μM for HGC-27 cells. The mechanism involves topoisomerase I inhibition, leading to G2/M phase arrest and inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives, including 1-HIQ, exhibit neuroprotective effects, possibly through modulation of neuroinflammatory pathways and reduction of oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-HIQ:

- Antimicrobial Activity : A study published in Natural Product Reports highlighted the isolation of various isoquinoline alkaloids with notable antimicrobial properties. Among these, 1-HIQ was identified as a compound with promising activity against Pseudomonas aeruginosa and other pathogens .

- Anticancer Mechanisms : In a recent investigation, researchers explored the effects of 1-HIQ on gastric cancer cell lines. The results demonstrated that treatment with 1-HIQ resulted in significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

- Neuroprotective Studies : Another study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegenerative diseases. The findings indicated that compounds like 1-HIQ could mitigate neuronal damage by reducing inflammatory cytokine production and enhancing antioxidant defense mechanisms .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Propiedades

IUPAC Name |

2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBNYAPERZTOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197677 | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-30-5 | |

| Record name | 1(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does narciclasine, an isocarbostyril alkaloid, exert its antitumor effects?

A: Narciclasine exhibits potent antitumor activity by binding to the 60S subunit of ribosomes, thereby inhibiting protein biosynthesis []. Additionally, narciclasine targets the translation elongation factor eEF1A, disrupting both protein synthesis and actin cytoskeleton regulation []. This dual mechanism of action contributes to its potent antitumor effects.

Q2: What is the impact of narciclasine on the actin cytoskeleton?

A: Narciclasine promotes the formation of actin stress fibers, primarily at the cell cortex, leading to changes in cell morphology and decreased migratory potential in cancer cells []. This effect is mediated by the activation of the small GTPase RhoA []. Notably, this effect is more pronounced in cancer cells compared to normal fibroblasts [].

Q3: How does the structure of narciclasine relate to its activity?

A: Extensive research on narciclasine derivatives has provided valuable insights into its pharmacophore and structure-activity relationships []. Modifications to the isocarbostyril core structure, particularly at the C-7 position, can significantly impact its potency, selectivity, and metabolic stability [, ].

Q4: What are the downstream effects of eEF1A targeting by narciclasine in melanomas?

A: Narciclasine, at low nanomolar concentrations, directly binds to eEF1A, leading to significant actin cytoskeleton disorganization and impairing both elongation and initiation steps of protein synthesis []. This ultimately results in cytokinesis impairment. Apoptosis is only induced at higher doses (≥200 nM) [].

Q5: How does the stereochemistry of the B/C ring junction in Amaryllidaceae isocarbostyril alkaloids influence their biological activity?

A: The stereochemistry at the B/C ring junction plays a crucial role in the biological activity of Amaryllidaceae isocarbostyril alkaloids [, ]. The trans configuration at this junction generally leads to enhanced antitumor activity compared to the cis configuration [, ].

Q6: What is the role of the C7-hydroxyl group in Amaryllidaceae isocarbostyril alkaloids?

A: The presence of a hydroxyl group at the C7 position in ring A significantly impacts the activity of Amaryllidaceae isocarbostyril alkaloids [, ]. Studies suggest that modifications at this position, such as acylation or alkylation, can alter their potency and selectivity profiles [, ].

Q7: What synthetic approaches have been explored for the preparation of isocarbostyrils?

A7: Numerous synthetic strategies have been developed for the construction of isocarbostyrils, including:

- Gabriel-Coleman synthesis []

- Ring enlargement of phthalimides []

- Condensation of amines with homophthalic anhydrides []

- Reaction of 2-methoxycarbonylstyrene oxide with ammonia or methylamine []

- Reaction of coumarin and isocoumarin derivatives with ammonia and amines []

- [4+2]-cycloaddition of ketenes to cyano ketones []

- Treatment of indanones with sodium azide []

- Bischler-Napieralski cyclization []

- Palladium-mediated synthesis []

- Isoquinolone N-oxide intermediates []

- Nickel-catalyzed dearomative trans-1,2-carboamination of benzene []

Q8: Can you provide an example of a specific isocarbostyril synthesis?

A: The synthesis of (+)-trans-dihydrolycoricidine (5) exemplifies the use of enantioselective methodologies in isocarbostyril synthesis []. The key steps include an enantioselective conjugate allylation to establish the absolute configuration and a diastereoselective diboration to control the oxygenation pattern in the target molecule [].

Q9: How was the structure of ruprechstyril confirmed?

A: The structure of ruprechstyril, a new isocarbostyril isolated from Ruprechtia tangarana, was elucidated using a combination of spectroscopic techniques and single-crystal X-ray analysis []. High-resolution mass spectrometry (HRMS) and both 1D and 2D NMR spectroscopy provided crucial structural information, which was definitively confirmed by X-ray crystallography [].

Q10: What are the electrophilic substitution patterns observed in N-alkylated isocarbostyrils?

A: N-alkylated isocarbostyrils display a strong preference for electrophilic substitution at the C-4 position []. This regioselectivity is observed in various reactions, including bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde [].

Q11: What are the potential therapeutic applications of isocarbostyril alkaloids?

A11: Isocarbostyril alkaloids, particularly those derived from the Amaryllidaceae family, exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications. Some of the key areas of interest include:

Q12: How does the cytotoxicity of isocarbostyril alkaloids towards cancer cells compare to their effects on normal cells?

A: One of the promising aspects of isocarbostyril alkaloids is their selectivity towards cancer cells over normal cells. Studies have shown that compounds like narciclasine exhibit significantly higher cytotoxicity in cancer cells compared to normal fibroblasts, indicating a potential for a wider therapeutic window [, ].

Q13: Are there any isocarbostyril derivatives currently under investigation for their therapeutic potential?

A: Yes, there is ongoing research focused on developing isocarbostyril derivatives with improved pharmacological properties. Researchers are exploring modifications to the core structure to enhance potency, selectivity, solubility, metabolic stability, and reduce potential side effects [, ].

Q14: What are the limitations of using natural isocarbostyrils as therapeutic agents?

A14: Despite their potent biological activities, natural isocarbostyrils often face limitations in therapeutic development, including:

Q15: Have any isocarbostyril alkaloids been evaluated in human clinical trials?

A: Despite promising preclinical data, no isocarbostyril alkaloids have progressed to human clinical trials yet. Further research, particularly in optimizing their pharmacological properties and addressing toxicity concerns, is required to explore their full therapeutic potential [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.